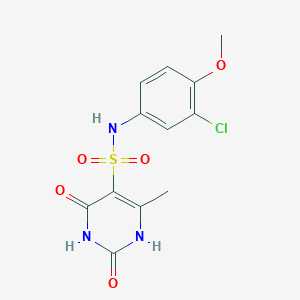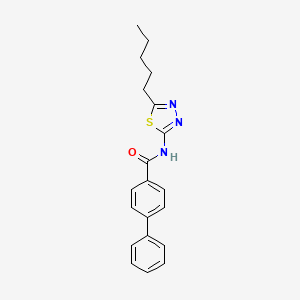
N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as DFP-15, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide varies depending on its application. In cancer therapy, this compound induces apoptosis by activating the caspase-3 pathway and inhibiting the PI3K/Akt pathway (Shi et al., 2017). In antimicrobial activity, this compound disrupts the cell membrane and inhibits the synthesis of DNA and RNA in microorganisms (Zhang et al., 2014). In insecticide development, this compound acts as a chitinase inhibitor, preventing the formation of the exoskeleton and leading to insect death (Chen et al., 2018).
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects depending on its application. In cancer therapy, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells (Shi et al., 2017). In antimicrobial activity, this compound has been found to exhibit potent antibacterial and antifungal activity against various pathogenic microorganisms (Zhang et al., 2014). In insecticide development, this compound has been shown to have significant insecticidal activity against the cotton bollworm, a major agricultural pest (Chen et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has several advantages for lab experiments, including its ease of synthesis, low cost, and potent biological activity. However, one limitation of this compound is its toxicity, which can limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
Future research on N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide could focus on exploring its potential applications in other fields, such as antiviral therapy and crop protection. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as to develop more potent and selective derivatives of the compound.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low cost, and potent biological activity make it an attractive candidate for further study. Future research on this compound could lead to the development of new therapies and treatments for various diseases and pests.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields, including cancer therapy, antimicrobial activity, and insecticide development. In cancer therapy, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment (Shi et al., 2017). In antimicrobial activity, this compound has been found to exhibit potent antibacterial and antifungal activity against various pathogenic microorganisms (Zhang et al., 2014). In insecticide development, this compound has been shown to have significant insecticidal activity against the cotton bollworm, a major agricultural pest (Chen et al., 2018).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-phenylpropanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3OS/c17-12-7-8-14(13(18)10-12)19-16(23)21-20-15(22)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUAIXPTWLVUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=S)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4778983.png)

![N-{4-[(2-allyl-2-phenyl-4-pentenoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B4779017.png)
![N-(sec-butyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4779029.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B4779035.png)
![2-{4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4779038.png)
![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4779045.png)
![N-cyclopropyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4779047.png)

![3-[2-(3-methoxyphenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4779064.png)
![3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-(4-chlorophenyl)thiosemicarbazone](/img/structure/B4779068.png)
![2-[(4-bromobenzyl)thio]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4779075.png)
![1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4779080.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4779088.png)